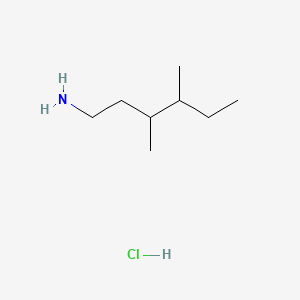![molecular formula C51H43F18N2P B13490650 2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide” is a complex organic molecule with a unique structure. This compound is characterized by its multiple ring systems and conjugated double bonds, which contribute to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the azatricyclic core and the subsequent attachment of the butyl and phenyl groups. Common synthetic methods may include:
Cyclization reactions: to form the azatricyclic core.
Aldol condensations: to introduce the conjugated double bonds.
Grignard reactions: to attach the butyl and phenyl groups.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to accelerate reactions and improve selectivity.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound may undergo various types of reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or ketones.
Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or amines.
Wissenschaftliche Forschungsanwendungen
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential drug candidate.
Medicine: As a therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials or chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting transcription or translation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium
- Trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide
Uniqueness
This compound’s uniqueness lies in its complex structure, which may confer specific reactivity and selectivity in chemical reactions
Eigenschaften
Molekularformel |
C51H43F18N2P |
|---|---|
Molekulargewicht |
1056.8 g/mol |
InChI |
InChI=1S/C45H43N2.C6F18P/c1-3-5-30-46-39(37-20-10-16-33-18-12-22-41(46)44(33)37)28-26-35-24-25-36(43(35)32-14-8-7-9-15-32)27-29-40-38-21-11-17-34-19-13-23-42(45(34)38)47(40)31-6-4-2;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h7-23,26-29H,3-6,24-25,30-31H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
SSCDCDALOKYCSQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C=C\4/CCC(=C4C5=CC=CC=C5)/C=C/C6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Kanonische SMILES |
CCCCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


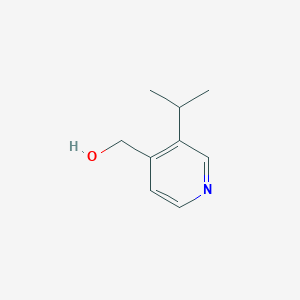
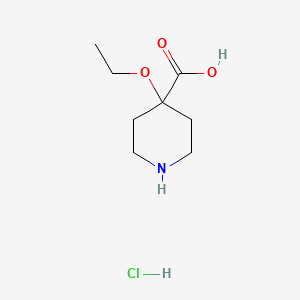
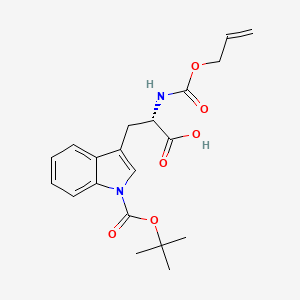
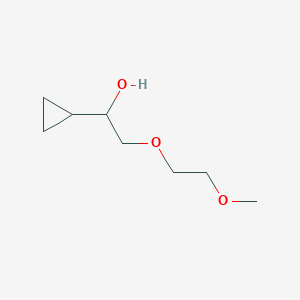
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
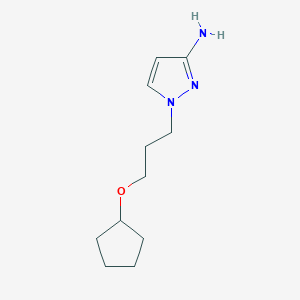
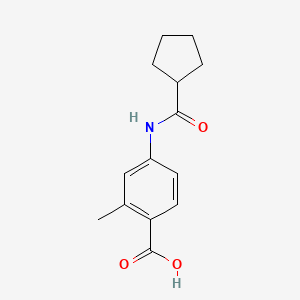
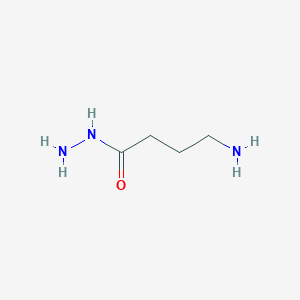
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)
